molecular formula C17H12ClN3O3 B2698384 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865287-08-7

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2698384
CAS No.: 865287-08-7
M. Wt: 341.75
InChI Key: HGXFVLUIFMZCHU-UHFFFAOYSA-N
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Description

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic system recognized as a privileged structure in medicinal chemistry for its diverse biological potential . This compound is of significant interest for research into novel antimicrobial and anticancer agents, particularly in addressing drug-resistant pathogens . The 1,3,4-oxadiazole core acts as a bioisostere for carbonyl-containing molecules, influencing the compound's physicochemical properties and its ability to interact with biological targets . The specific presence of the 4-chlorophenyl moiety directly attached to the oxadiazole ring is a feature present in other compounds reported to exhibit activity against Mycobacterium tuberculosis . Furthermore, N-(1,3,4-oxadiazol-2-yl)benzamide analogs with specific halogenated substitutions have demonstrated potent activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) with a low propensity for resistance development . The mechanism of action for such oxadiazole derivatives can be multi-targeting, with studies on similar compounds revealing potential inhibition of essential bacterial processes such as menaquinone biosynthesis, effects on DNA replication proteins (e.g., DnaX, Pol IIIC), and bacterial membrane depolarization . In the context of cancer research, the 1,3,4-oxadiazole scaffold is a known pharmacophore in investigative anticancer compounds, capable of functioning through mechanisms such as the inhibition of key enzymes like thymidylate synthase, topoisomerase II, and HDAC . The acetyl-benzamide moiety in this compound may contribute to its electronic profile and intermolecular binding interactions, making it a valuable chemical tool for probing novel biological pathways and for use in structure-activity relationship (SAR) studies to develop new therapeutic leads .

Properties

IUPAC Name

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-10(22)11-2-4-12(5-3-11)15(23)19-17-21-20-16(24-17)13-6-8-14(18)9-7-13/h2-9H,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXFVLUIFMZCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route is as follows:

    Formation of 4-chlorobenzohydrazide: This is achieved by reacting 4-chlorobenzoic acid with hydrazine hydrate under reflux conditions.

    Cyclization to form 1,3,4-oxadiazole: The 4-chlorobenzohydrazide is then treated with acetic anhydride to induce cyclization, forming the 1,3,4-oxadiazole ring.

    Acetylation: The resulting oxadiazole compound is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield 4-carboxy-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, while reduction may produce 4-ethyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial activity. In particular, compounds containing the oxadiazole moiety have shown efficacy against various bacterial and fungal strains. For instance, studies on related compounds have indicated comparable activity to established antibiotics such as penicillin and ciprofloxacin .

Anticancer Activity

The oxadiazole derivatives have been evaluated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism for potential anticancer therapies . For example, compounds derived from the oxadiazole structure have been screened for cytotoxicity against glioblastoma cells, revealing promising results in inhibiting tumor growth .

Anti-Diabetic Effects

Recent investigations into oxadiazole compounds also highlight their anti-diabetic potential. Studies using model organisms like Drosophila melanogaster indicate that these compounds can effectively lower glucose levels, suggesting their utility in diabetes management .

Case Studies

Several studies have explored the applications of oxadiazole derivatives:

  • Antimicrobial Screening : A study involving a series of synthesized oxadiazole derivatives showed that many compounds exhibited significant antibacterial and antifungal activities against standard strains .
  • Cytotoxicity Assays : In vitro assays conducted on glioblastoma cell lines demonstrated that specific oxadiazole derivatives led to notable reductions in cell viability and induced apoptosis .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinities of these compounds to various biological targets, providing insights into their mechanisms of action and guiding further development .

Mechanism of Action

The mechanism of action of 4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity :

  • The 4-chlorophenyl group on the oxadiazole ring is conserved in the target compound, MMV102872, and 5a, suggesting its critical role in binding to fungal or cellular targets .
  • Electron-withdrawing groups (e.g., trifluoromethyl in MMV102872) enhance antifungal potency, as seen in its sub-micromolar activity against Sporothrix spp. .
  • Sulfamoyl groups (LMM5, LMM11) confer moderate antifungal activity, likely due to enhanced solubility and enzyme inhibition (thioredoxin reductase) .

Role of Benzamide Substitutions :

  • The acetyl group in the target compound may offer balanced lipophilicity and hydrogen-bonding capacity compared to the more polar sulfamoyl (LMM5/LMM11) or lipophilic trifluoromethyl (MMV102872).
  • Methoxy groups (5a) reduce cytotoxicity but may limit antimicrobial efficacy .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Parameters (Hypothetical Data for Target Compound)
Compound Molecular Weight log P (Calculated) Hydrogen Bond Donors Hydrogen Bond Acceptors Lipinski Compliance
Target Compound 398.8 g/mol 3.2 1 6 Yes (Ro5 compliant)
MMV102872 410.7 g/mol 4.1 1 6 Yes
LMM5 536.6 g/mol 3.8 1 8 Yes
LMM11 500.6 g/mol 4.0 1 8 Yes
Key Observations:
  • All analogs comply with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .

Biological Activity

4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 4-chlorobenzohydrazide : Reacting 4-chlorobenzoic acid with hydrazine hydrate under reflux conditions.
  • Cyclization : Treating the hydrazide with acetic anhydride to form the oxadiazole ring.
  • Acetylation : The resulting oxadiazole compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

This multi-step process results in the formation of the desired compound with distinct chemical properties attributed to its chlorophenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer potential by targeting various enzymes involved in cancer cell proliferation. Specific mechanisms include:

  • Inhibition of telomerase : This enzyme is crucial for the immortality of cancer cells.
  • Histone deacetylase (HDAC) inhibition : HDACs play a role in cancer progression by modifying chromatin structure and gene expression.
  • Thymidylate synthase inhibition : Targeting this enzyme can disrupt DNA synthesis in rapidly dividing cancer cells .

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as:

  • Acetylcholinesterase (AChE) : Important for neurotransmission.
  • Urease : Involved in urea metabolism; inhibition can be beneficial in treating infections caused by urease-producing bacteria .

Case Studies and Research Findings

A comprehensive review highlighted various studies on oxadiazole derivatives demonstrating their biological activities:

  • Antitumor Studies : A series of experiments showed that specific oxadiazole derivatives inhibited tumor growth in vitro and in vivo models. For instance, compounds were tested for their efficacy against different cancer cell lines, revealing IC50 values indicating potency .
  • Antimicrobial Screening : Compounds were subjected to antimicrobial susceptibility tests against several bacterial strains. The results demonstrated varying degrees of effectiveness, with some derivatives showing significant inhibition zones compared to standard antibiotics .
  • Molecular Docking Studies : In silico studies provided insights into the binding affinities of these compounds with target enzymes, suggesting strong interactions that could be exploited for drug development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighModerateStrong (AChE & Urease)
4-acetyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamideModerateHighModerate
4-acetyl-N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamideHighModerateStrong

Q & A

Q. Critical Conditions :

  • Cyclization : Excess BrCN and anhydrous methanol improve oxadiazole ring formation .
  • Coupling : Sodium hydride (NaH) in THF ensures efficient nucleophilic substitution .
  • Yield Optimization : Reaction temperatures >80°C and inert atmospheres (N2_2) reduce side reactions .

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question
A multi-technique approach is essential:

  • 1^1H/13^{13}C NMR : Confirms acetyl (δ ~2.6 ppm, singlet) and oxadiazole (δ ~8.1–8.3 ppm, aromatic protons) moieties. Disappearance of -NH2_2 signals in the oxadiazole intermediate validates coupling .
  • IR Spectroscopy : Peaks at 1680–1700 cm1^{-1} (C=O stretch) and 1230–1250 cm1^{-1} (C-O-C oxadiazole) confirm functional groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+^+ at m/z 385.08 (theoretical 385.07) confirms molecular weight .
  • HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient) .

What biological activities have been reported for this compound, and what assay systems were used?

Basic Research Question
Key findings include:

  • Antimicrobial Activity : MIC of 0.5 μM against Sporothrix spp. (broth microdilution assay) .
  • Anticancer Potential : 68.89% growth inhibition in CCRF-CEM leukemia cells (SRB assay) .
  • Anti-Inflammatory Effects : COX-2 inhibition (IC50_{50} = 12.3 μM) via ELISA .

Q. Assay Systems :

  • Fungal susceptibility testing followed CLSI guidelines .
  • Antioxidant activity measured via DPPH radical scavenging (IC50_{50} = 15.14 μM) .

How do structural modifications to the oxadiazole ring or acetyl group impact bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Modification Activity Change Reference
Replacement of 4-acetyl with CF3_3Enhanced antifungal activity (MIC ↓50%)
Addition of methoxy to benzamideImproved antioxidant capacity (IC50_{50} ↓30%)
Substitution of 4-Cl with NO2_2Loss of anticancer efficacy (GI <10%)

Q. Mechanistic Rationale :

  • Electron-withdrawing groups (e.g., CF3_3) enhance oxadiazole’s interaction with fungal cytochrome P450 enzymes .
  • Steric hindrance from bulkier substituents reduces target binding affinity .

What crystallographic data are available, and how can SHELX programs resolve structural ambiguities?

Advanced Research Question
Crystal Data :

  • Space Group : Orthorhombic P212121P2_12_12_1
  • Unit Cell Parameters : a=6.0171a = 6.0171 Å, b=15.3120b = 15.3120 Å, c=18.1493c = 18.1493 Å .
  • Hydrogen Bonding : N-H···O interactions stabilize the oxadiazole-acetyl conformation .

Q. SHELX Workflow :

Data Collection : Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

Structure Solution : SHELXD for phase problem resolution (direct methods) .

Refinement : SHELXL with anisotropic displacement parameters for non-H atoms .

How can researchers address contradictions in reported biological activities across species?

Advanced Research Question
Case Study : The compound shows potent anti-Sporothrix activity (MIC = 0.5 μM) but weak efficacy against Candida auris (88% growth inhibition at 20 μM) .
Resolution Strategies :

  • Species-Specific Targets : Sporothrix lacks efflux pumps present in Candida .
  • Assay Variability : Standardize inoculum size (1–5 × 103^3 CFU/mL) and incubation time (48–72 hrs) .

Does this compound comply with Lipinski’s Rule of Five for drug-likeness?

Advanced Research Question
Evaluation :

Parameter Value Compliance
Molecular Weight385.07 g/molYes (<500)
logP3.2 (calc.)Yes (<5)
H-Bond Donors1Yes (≤5)
H-Bond Acceptors5Yes (≤10)

Q. Caveats :

  • High logP (>3) may limit aqueous solubility, necessitating formulation optimization .

What biochemical pathways and molecular targets are implicated in its mechanism of action?

Advanced Research Question
Proposed Targets :

  • Enoyl-ACP Reductase (InhA) : Inhibition disrupts bacterial fatty acid biosynthesis (MIC = 2 μM vs. Mycobacterium) .
  • Cytochrome P450 14α-Demethylase : Critical for ergosterol synthesis in fungi .

Q. Validation Methods :

  • Docking Studies (AutoDock Vina) : Binding affinity (ΔG = -9.2 kcal/mol) to InhA’s NADH-binding pocket .
  • Enzyme Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots .

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